Methyl 5-chloro-2-(methylamino)benzoate
Description
Overview of Substituted Benzoic Acid Esters and Their Significance in Chemical Synthesis
Substituted benzoic acid esters are a fundamental class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid ester group, with additional functional groups at various positions on the ring. These esters are not merely simple derivatives; they are pivotal building blocks and intermediates in a vast array of chemical syntheses. Their significance stems from the dual reactivity of the ester functional group and the diverse chemical properties imparted by the ring substituents.
The esterification of substituted benzoic acids is a core reaction in organic chemistry. Traditional methods like the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, have been foundational. usm.myresearchgate.net However, modern synthetic chemistry has seen the development of more advanced and efficient methods. Microwave-assisted synthesis, for instance, can significantly accelerate reaction times, often allowing solvents to be heated above their boiling points in sealed vessels to drive the equilibrium towards the product. usm.myresearchgate.net The choice of catalyst is also crucial, with options ranging from mineral acids and ionic liquids to solid acid catalysts, each offering distinct advantages in terms of yield, selectivity, and environmental impact. usm.mymdpi.com
The substituents on the benzoic acid ring profoundly influence the ester's reactivity and utility. Electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic system and the reactivity of the carboxyl group. This makes substituted benzoic acid esters essential precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, polymers, and specialty materials like dyes and fragrances. usm.myresearcher.life For example, the ester group can serve as a protecting group for the carboxylic acid moiety during subsequent reactions on the aromatic ring or other parts of the molecule. usm.my
Table 1: Comparison of Esterification Methods for Substituted Benzoic Acids
| Method | Catalyst/Conditions | Key Advantages | Typical Applications |
| Fischer-Speier Esterification | Excess alcohol, strong acid (e.g., H₂SO₄), reflux | Simple, inexpensive reagents | General purpose laboratory and industrial synthesis |
| Microwave-Assisted Synthesis | Sealed vessel, various catalysts | Rapid reaction times, improved yields, high efficiency | High-throughput synthesis, optimization of difficult esterifications usm.myresearchgate.net |
| Solid Acid Catalysis | Heterogeneous catalysts (e.g., zeolites, sulfated zirconia) | Catalyst is easily separable and recyclable, often milder conditions | Green chemistry applications, continuous flow processes mdpi.com |
| Acylation with Acyl Halides/Anhydrides | Base (e.g., pyridine, TMEDA) | High reactivity, suitable for sterically hindered alcohols | Synthesis of complex esters where acid-catalyzed methods fail organic-chemistry.org |
Relevance of Methyl 5-chloro-2-(methylamino)benzoate as a Strategic Intermediate in Advanced Organic Transformations
Within the broad class of substituted benzoic acid esters, N-substituted anthranilate esters represent a particularly valuable subclass of intermediates. This compound is a prime example of a strategically designed molecule for use in advanced organic transformations. Its structure, featuring a chlorinated benzene ring, an N-methylated amine, and a methyl ester, provides multiple reaction sites that can be addressed with high selectivity.
The true value of this compound lies in its role as a tailored building block for constructing complex heterocyclic systems, which are core scaffolds in many biologically active compounds. N-substituted anthranilic acid derivatives are known precursors for pharmaceutically relevant molecules like 3-hydroxyquinolin-4(1H)-ones and other quinoline (B57606) derivatives. nih.govresearchgate.net The synthetic pathway often involves the cyclization of anthranilate derivatives. nih.gov The specific substitution pattern of this compound is not arbitrary; the chloro-substituent at the 5-position and the methyl group on the nitrogen atom are intended to impart specific physicochemical properties to the final target molecule, such as modulating lipophilicity, metabolic stability, or receptor binding affinity.
The synthesis of this intermediate itself relies on key precursors like 2-amino-3-methylbenzoic acid, which can be selectively chlorinated to introduce the chlorine atom at the desired position. patsnap.comchemicalbook.com The subsequent N-methylation and esterification steps produce the final intermediate. The presence of the halogen provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the N-methylamino ester portion is primed for cyclization reactions to form quinazolinones or related heterocyclic structures. Therefore, this compound is not typically an end-product but a crucial, pre-functionalized component designed for the efficient assembly of complex, high-value molecules in multi-step syntheses.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| CAS Number | 59455-35-5 |
| Appearance | Data not widely available; likely a solid or oil |
| General Class | N-Substituted Anthranilate Ester |
Historical Context and Evolution of Research on Related N-Methylanthranilate Derivatives in Pharmaceutical and Fine Chemical Synthesis
The study of N-methylanthranilate derivatives has a rich history, originating from their discovery as natural products responsible for distinctive flavors and fragrances. jmb.or.krjmb.or.kr Methyl N-methylanthranilate, a closely related compound to the subject of this article, was identified as a key flavor component in mandarin oranges and certain grapes. jmb.or.krchemicalbook.com This natural origin spurred early commercial interest, primarily in the food and perfume industries. chemicalbook.comgoogle.com
The synthetic pathways to these compounds evolved from simple methylation of methyl anthranilate to more sophisticated methods starting from precursors like isatoic anhydride (B1165640). google.com Research in the mid-20th century established processes for producing these esters in commercial quantities, highlighting their value in fragrance compositions. google.com
In the latter half of the 20th century, the focus of research expanded significantly as the anthranilate scaffold was recognized for its potential in medicinal chemistry. Anthranilic acid and its derivatives have long been used in the synthesis of diverse compounds, including pharmaceuticals. jmb.or.kr Researchers began to explore N-alkylated anthranilates as key intermediates for creating libraries of compounds for biological screening. nih.gov It was discovered that these derivatives could serve as precursors to a variety of heterocyclic systems, including quinolones, known for their antibacterial activity. researchgate.net More recently, biological activities such as antidepressant-like and analgesic properties have been found for certain alkylated N-methylanthranilates, further driving research into this class of compounds. jmb.or.kr This evolution from a simple flavor agent to a versatile building block in drug discovery underscores the enduring importance of N-methylanthranilate derivatives in the fine chemicals and pharmaceutical industries. jmb.or.krinchem.org
Table 3: Timeline and Applications of Key N-Methylanthranilate Derivatives
| Compound | Key Discovery/Application | Historical Significance |
| Methyl Anthranilate | Identified as a key component of grape flavor. jmb.or.kr | One of the earliest anthranilate esters used commercially as a flavoring agent and bird repellent. wikipedia.org |
| Methyl N-methylanthranilate | Found in mandarin oil; used in cosmetics and flavors. jmb.or.krchemicalbook.com | A valuable fragrance and flavor compound; its synthesis from isatoic anhydride was a key process development. google.com |
| N-Substituted Anthranilates | Used as intermediates for synthesizing 3-hydroxyquinolin-4(1H)-ones. nih.gov | Shifted focus towards their use as building blocks for complex, biologically active heterocyclic compounds. |
| Various N-Alkyl Anthranilates | Investigated for antinociceptive and analgesic activities. jmb.or.krjmb.or.kr | Represents the modern application of this class in pharmaceutical research and drug discovery. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-2-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11-8-4-3-6(10)5-7(8)9(12)13-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWPYEIFGVQZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494741 | |
| Record name | Methyl 5-chloro-2-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55150-07-7 | |
| Record name | Methyl 5-chloro-2-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 5 Chloro 2 Methylamino Benzoate
Systematic Elucidation of Synthetic Routes from Precursor Compounds
The preparation of Methyl 5-chloro-2-(methylamino)benzoate can be achieved through several strategic pathways, primarily involving the formation of the C-N bond and the esterification of the carboxylic acid group. These methods often start from readily available halogenated and nitrated benzene (B151609) derivatives.
Synthesis Pathways Involving Halogenated Nitrobenzoates
A common and effective route to this compound begins with a halogenated nitroaromatic precursor, specifically Methyl 5-chloro-2-nitrobenzoate. nih.govresearchgate.netsigmaaldrich.comnih.gov This multi-step process involves the initial synthesis of the nitro-ester followed by reduction and methylation.
First, 5-chloro-2-nitrobenzoic acid is converted to its corresponding methyl ester, Methyl 5-chloro-2-nitrobenzoate. nih.gov This esterification can be accomplished by reacting the carboxylic acid with dimethyl sulfate (B86663) (Me₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone, typically under reflux conditions. nih.gov
The subsequent step is the reduction of the nitro group on Methyl 5-chloro-2-nitrobenzoate to an amino group, yielding Methyl 2-amino-5-chlorobenzoate. nist.gov This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. A common method involves catalytic hydrogenation, for instance, using hydrogen gas with a rhodium-on-carbon catalyst in a solvent like tetrahydrofuran.
The final step is the selective N-methylation of the resulting Methyl 2-amino-5-chlorobenzoate to introduce the methylamino moiety. One approach to achieve monomethylation involves a protection-methylation-deprotection sequence to ensure selectivity. google.com For example, the primary amine can be reacted with benzoyl chloride to form a benzamide, which is then methylated. Subsequent hydrolysis removes the benzoyl protecting group to yield the desired N-methylated product. google.com
| Step | Reaction | Key Reagents & Conditions | Precursor | Product |
|---|---|---|---|---|
| 1 | Esterification | Dimethyl sulfate (Me₂SO₄), Potassium carbonate (K₂CO₃), Acetone, Reflux nih.gov | 5-chloro-2-nitrobenzoic acid | Methyl 5-chloro-2-nitrobenzoate |
| 2 | Nitro Reduction | Catalytic hydrogenation (e.g., H₂, Rh/C) | Methyl 5-chloro-2-nitrobenzoate | Methyl 2-amino-5-chlorobenzoate |
| 3 | N-Methylation | Protection (e.g., Benzoyl chloride), Methylation, Deprotection google.com | Methyl 2-amino-5-chlorobenzoate | This compound |
Amination and Esterification Methodologies
Alternative synthetic strategies involve forming the C-N bond via amination reactions or beginning with the appropriately substituted acid and performing esterification.
Amination: The introduction of the methylamino group can be achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides and amines. wikipedia.orgyoutube.comlibretexts.org This reaction could theoretically be applied to a precursor like Methyl 2,5-dichlorobenzoate, coupling it with methylamine (B109427) using a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.netresearchgate.net This approach allows for the direct formation of the N-methylamino group on the aromatic ring.
Another relevant method is copper-catalyzed amination, which is effective for coupling anilines with 2-chlorobenzoic acids. nih.govscilit.comorganic-chemistry.org This methodology could be adapted for the reaction between a suitably substituted chlorobenzoic ester and methylamine, offering a regioselective route to the target compound.
Esterification: If 5-chloro-2-(methylamino)benzoic acid is available, the final step is a direct esterification to yield the methyl ester. The Fischer esterification is a classic and effective method, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), typically with heating. youtube.comyoutube.com This reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of methanol or by removing the water formed during the reaction. youtube.com
| Methodology | Reaction Type | Key Reagents & Conditions | Potential Precursor(s) |
|---|---|---|---|
| Amination | Buchwald-Hartwig Coupling | Pd catalyst, Phosphine ligand, Base, Methylamine wikipedia.orgresearchgate.net | Methyl 2,5-dichlorobenzoate |
| Amination | Copper-Catalyzed Coupling | Cu catalyst (e.g., Cu powder, Cu₂O), Base, Methylamine nih.gov | Methyl 2,5-dichlorobenzoate |
| Esterification | Fischer Esterification | Methanol, Acid catalyst (H₂SO₄ or HCl), Heat youtube.comyoutube.com | 5-chloro-2-(methylamino)benzoic acid |
Derivatization Approaches from this compound and Related Structures
This compound serves as a versatile intermediate for the synthesis of a range of derivatives through reactions targeting its primary functional groups: the ester, the N-methylamino moiety, and the chloro substituent.
Transformation via Ester Hydrolysis and Amidation Reactions
Ester Hydrolysis: The methyl ester group can be readily converted back to a carboxylic acid through hydrolysis. chemspider.com This reaction, known as saponification when carried out under basic conditions, typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemspider.comnih.gov The initial product is the carboxylate salt, which upon acidification with a strong acid like HCl, precipitates the free carboxylic acid, 5-chloro-2-(methylamino)benzoic acid. This transformation is often quantitative and is a fundamental reaction for further derivatization of the carboxyl group. chemspider.com
Amidation Reactions: The ester can be directly converted into an amide by reacting it with a primary or secondary amine. This direct amidation can be facilitated by catalysts. For instance, Lewis acids like iron(III) chloride (FeCl₃) have been shown to catalyze the amidation of esters under solvent-free conditions. mdpi.com Similarly, heterogeneous catalysts such as niobium(V) oxide (Nb₂O₅) have demonstrated high activity for the direct amidation of methyl benzoate (B1203000) with various amines. researchgate.net These methods provide a route to a diverse library of amides from this compound by varying the amine coupling partner. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard amide bond-forming reagents. nih.govresearchgate.net
Modification of the N-Methylamino Moiety
The secondary amine of the N-methylamino group is a key site for further functionalization.
N-Acylation: The N-methylamino group can be acylated to form N-acyl derivatives. This is typically achieved by reacting this compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base. This reaction introduces a new acyl group onto the nitrogen atom, a common strategy for building more complex molecules. nih.gov
N-Alkylation: Further alkylation of the secondary amine can lead to tertiary amine derivatives. However, selective mono-alkylation can be challenging. A related transformation is the initial synthesis of the primary amine (Methyl 2-amino-5-chlorobenzoate) followed by controlled N-methylation. google.com For instance, using dimethyl carbonate as a methylating agent in the presence of a specific molecular sieve catalyst has been reported for the N-methylation of the related 2-amino-5-chlorobenzophenone (B30270), yielding the monomethylated product with high selectivity and yield. google.com Such methods could be adapted to control the methylation on the benzoate ester.
Halogen Exchange Reactions for Analogous Compounds
The chlorine atom on the benzene ring can potentially be replaced by other halogens (F, Br, I) to generate analogous compounds. These halogen exchange reactions, often metal-mediated, are valuable for tuning the electronic and steric properties of the molecule. frontiersin.org
The Finkelstein reaction, traditionally used for alkyl halides, has aromatic counterparts. youtube.com Metal-catalyzed methods can facilitate the exchange of an aryl chloride for an iodide or bromide. For example, nickel(0) powder has been shown to mediate the exchange of aryl bromides with iodide sources. frontiersin.org Similar catalyst systems could be explored for the exchange of the chloro-substituent in this compound.
Furthermore, regioselective halogen-metal exchange reactions, for example using Grignard reagents like isopropylmagnesium chloride, can be employed on di-halogenated arenes to selectively replace one halogen. organic-chemistry.orgthieme-connect.com While this is typically used to introduce a functional group after the exchange, it demonstrates the possibility of selective halogen manipulation on the aromatic ring.
| Functional Group Targeted | Reaction Type | Potential Reagents & Conditions | Product Type |
|---|---|---|---|
| Ester | Hydrolysis (Saponification) | NaOH or KOH (aq), Heat; then H⁺ chemspider.com | Carboxylic Acid |
| Ester | Direct Amidation | Amine, Catalyst (e.g., FeCl₃, Nb₂O₅) mdpi.comresearchgate.net | Amide |
| N-Methylamino | N-Acylation | Acyl chloride or Anhydride, Base nih.gov | N-Acyl-N-methylamino derivative |
| N-Methylamino | N-Alkylation | Alkyl halide, Base | N-Alkyl-N-methylamino (tertiary amine) derivative |
| Chloro | Halogen Exchange | Metal catalyst (e.g., Ni, Cu), Halide source (e.g., KI, KBr) frontiersin.org | Bromo- or Iodo- analog |
Development and Application of Green Chemistry Approaches in its Synthesis and Derivatization
The application of green chemistry principles to the synthesis and derivatization of this compound is an area of growing interest, aimed at reducing the environmental impact of its production. Research efforts are focused on replacing hazardous reagents, minimizing waste, and utilizing more sustainable catalytic systems. While specific studies on this compound are not extensively documented in publicly available research, the principles of green chemistry can be applied by examining methodologies used for structurally similar compounds.
One of the key areas for green innovation is in the methylation step of synthesis. Traditional methods often rely on toxic and hazardous methylating agents like dimethyl sulfate. A greener alternative is the use of dimethyl carbonate (DMC), which is considered a green reagent due to its low toxicity. google.com For instance, in the synthesis of the related compound 2-methylamino-5-chlorobenzophenone, dimethyl carbonate has been successfully used as a methylating agent in the presence of a reusable catalyst. google.com This approach not only avoids the use of a highly toxic substance but also aligns with the principles of atom economy and waste reduction.
The choice of solvents is another critical aspect of green chemistry. Many conventional organic syntheses employ volatile and often toxic organic solvents. The trend is shifting towards the use of greener solvents, which can include water, supercritical fluids, ionic liquids, or bio-based solvents. nih.govmrforum.com For example, research into the synthesis of the polar aprotic solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, known as PolarClean, highlights the move towards developing and utilizing non-toxic and biodegradable solvents that can replace traditional polar aprotic solvents. rsc.org While not directly applied to this compound in the available literature, the principles of using such green solvents are broadly applicable.
Furthermore, the development of solid acid catalysts presents a promising green alternative to traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and generate significant waste during neutralization. mdpi.com Zirconium-based solid acids, for example, have been shown to be effective and reusable catalysts for the esterification of various benzoic acids with methanol. mdpi.com The use of such solid catalysts simplifies product purification and reduces the generation of acidic waste streams, contributing to a more environmentally benign process.
Although direct research on green derivatization of this compound is limited, related studies on other esters offer insights. For example, enzyme-catalyzed hydrolysis of esters represents a green method for derivatization, proceeding under mild conditions and often in aqueous media, thus avoiding the use of harsh chemicals. researchgate.net
The following table summarizes potential green chemistry approaches applicable to the synthesis of this compound based on methodologies for similar compounds.
| Reaction Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle(s) Addressed | Reference |
| Methylation | Dimethyl sulfate | Dimethyl carbonate | Use of less hazardous chemical syntheses | google.com |
| Solvent | Volatile organic solvents (e.g., toluene, THF) | Green solvents (e.g., PolarClean, water, ionic liquids) | Safer solvents and auxiliaries | nih.govmrforum.comrsc.org |
| Catalysis | Homogeneous acids (e.g., sulfuric acid) | Reusable solid acid catalysts (e.g., Zr/Ti solid acid) | Catalysis, Waste prevention | mdpi.com |
| Derivatization (Hydrolysis) | Strong acid or base hydrolysis | Enzyme-catalyzed hydrolysis | Use of renewable feedstocks (enzymes), Design for energy efficiency (mild conditions) | researchgate.net |
Mechanistic Investigations of Reactions Involving Methyl 5 Chloro 2 Methylamino Benzoate and Analogues
Detailed Studies on Nucleophilic Substitution Reactions at the Ester and Halogen Sites
Methyl 5-chloro-2-(methylamino)benzoate possesses two primary sites susceptible to nucleophilic attack: the carbonyl carbon of the ester group and the carbon atom of the aromatic ring bonded to the chlorine atom. The reactivity at each site is influenced by the electronic properties of the substituents on the benzene (B151609) ring.
The reaction at the ester group is a nucleophilic acyl substitution. For instance, hydrolysis (saponification) of methyl benzoates can be achieved using aqueous base, such as potassium hydroxide (B78521), often at elevated temperatures to overcome steric hindrance or deactivating effects of other substituents. rsc.orgpsu.eduquora.com The general mechanism involves the attack of a nucleophile (e.g., hydroxide ion) on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) leaving group yields the carboxylate, which is then protonated to form the carboxylic acid. quora.comchemspider.com The rate of this reaction is sensitive to the nature of the substituents on the aromatic ring. chegg.com
The reaction at the halogen site is a nucleophilic aromatic substitution (SNAr). youtube.com This reaction is generally less favorable than nucleophilic acyl substitution because it requires the disruption of the aromatic system. libretexts.org For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group (the halogen). libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org In this compound, the methoxycarbonyl group is electron-withdrawing, but the methylamino group is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, harsh conditions are generally required for substitution at the chloro position.
The relative reactivity of carboxylic acid derivatives towards nucleophilic attack generally follows the order: acyl chlorides > acid anhydrides > thioesters > esters ≈ carboxylic acids > amides. libretexts.orglibretexts.org This trend is primarily dictated by the stability of the leaving group and the extent of resonance stabilization of the carbonyl group. libretexts.orgstackexchange.com
| Reaction Site | Reaction Type | General Mechanism | Key Intermediates | Influencing Factors |
|---|---|---|---|---|
| Ester Group (Carbonyl Carbon) | Nucleophilic Acyl Substitution | Addition-Elimination | Tetrahedral Intermediate | Basicity of the nucleophile, stability of the leaving group (methoxide), steric hindrance. libretexts.orgstackexchange.com |
| Halogen Site (Aromatic Carbon) | Nucleophilic Aromatic Substitution (SNAr) | Addition-Elimination | Meisenheimer Complex | Presence of electron-withdrawing groups ortho/para to the halogen, nature of the leaving group, strength of the nucleophile. libretexts.orgyoutube.com |
Elucidation of Reaction Pathways for Cyclization and Heterocycle Formation
This compound and its analogues are valuable precursors for the synthesis of various heterocyclic compounds, most notably benzodiazepines and quinazolinones. These cyclization reactions typically involve the intramolecular reaction between the amino group and another functional group, either present on the original molecule or introduced in a preceding step.
For example, the synthesis of 1,4-benzodiazepines often utilizes anthranilic acid derivatives. A general pathway can involve the acylation of the amino group, followed by the introduction of a two-carbon unit and subsequent intramolecular cyclization. journalcra.com The N-methylamino group can act as a nucleophile, attacking an electrophilic center to form the seven-membered diazepine (B8756704) ring. mdpi.com In some synthetic routes, the ester group of the starting material is first converted to an amide, which then participates in the cyclization. The synthesis of tricyclic benzodiazepines like alprazolam and triazolam can be achieved from 1,4-benzodiazepine (B1214927) N-nitrosoamidines, which serve as useful intermediates for further functionalization and cyclization. nih.govnih.gov
Quinazolinones can also be synthesized from anthranilate derivatives. One common method involves the reaction of a 2-aminobenzamide (B116534) (which can be derived from the corresponding methyl anthranilate) with a one-carbon source, such as an α-keto acid or formamide, leading to cyclization. organic-chemistry.orgnih.govresearchgate.net The mechanism typically involves the formation of an imine or a related intermediate, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the newly formed electrophilic center, and subsequent dehydration or elimination to yield the stable quinazolinone ring system. organic-chemistry.org Cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has also been shown to be an effective route to related heterocyclic systems. mdpi.comnih.gov
Investigation of Aromatic Ring Functionalization Mechanisms
Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The outcome of such a reaction depends on the balance between the activating/deactivating and directing properties of the chloro, methylamino, and methoxycarbonyl groups. lumenlearning.com
-NHCH₃ (Methylamino group): This is a strongly activating group due to the lone pair of electrons on the nitrogen atom, which can be donated to the ring by resonance. It is an ortho, para-director. lumenlearning.comlibretexts.org
-Cl (Chloro group): This is a deactivating group due to its inductive electron-withdrawing effect. However, due to the resonance donation of its lone pair electrons, it is an ortho, para-director. libretexts.orglibretexts.org
-COOCH₃ (Methoxycarbonyl group): This is a deactivating group due to both its inductive and resonance electron-withdrawing effects. It is a meta-director. libretexts.org
In this compound, the substituents are positioned as follows: -NHCH₃ at C2, -Cl at C5, and -COOCH₃ at C1. The powerful activating and ortho, para-directing effect of the methylamino group at C2 will dominate. libretexts.org It will direct incoming electrophiles to the positions ortho (C3) and para (C6) to itself. The chloro group at C5 also directs ortho (C4, C6) and para (C2 - already substituted). The methoxycarbonyl group directs meta (C3, C5 - already substituted).
Considering these effects, the most likely positions for electrophilic attack are C3 and C6. The C6 position is sterically less hindered and is favored by both the methylamino and chloro directing groups. The C3 position is also activated by the methylamino group and directed by the methoxycarbonyl group. The C4 position is activated by the chloro group but is likely to be less favored due to the stronger directing effect of the amino group. Therefore, a mixture of products is possible, with substitution at C6 and C3 being the most probable outcomes. youtube.com
| Substituent | Position | Reactivity Effect | Directing Effect | Directed Positions |
|---|---|---|---|---|
| -COOCH₃ | C1 | Deactivating | Meta | C3, C5 |
| -NHCH₃ | C2 | Activating (Strong) | Ortho, Para | C3, C6 |
| -Cl | C5 | Deactivating (Weak) | Ortho, Para | C4, C6 |
Studies on Benzoate (B1203000) Group Migrations and Molecular Rearrangements in Related Systems
Molecular rearrangements are fundamental reactions in organic synthesis that allow for the formation of complex structures from simpler precursors. In systems related to this compound, several types of rearrangements are known, particularly those involving the migration of a group to or from a nitrogen or oxygen atom.
The Chapman rearrangement is the thermal conversion of an aryl N-arylbenzimidate to an N,N-diaryl amide. organicreactions.orgdrugfuture.com This reaction involves a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom. organicreactions.orgwisdomlib.org While the starting material is an imidate rather than an ester, this rearrangement is conceptually relevant for transformations of anthranilate derivatives after appropriate functionalization. The mechanism is believed to be an intramolecular process. rsc.org
The Smiles rearrangement is a more general intramolecular nucleophilic aromatic substitution. wikipedia.org In this reaction, a nucleophilic group (Y) within a side chain attacks an aromatic ring, displacing a linking atom (X) that is also part of the side chain. wikipedia.orgmanchester.ac.uk For this to occur, the aromatic ring is typically activated by electron-withdrawing groups. wikipedia.org A Smiles rearrangement could be envisioned in an analogue of this compound where, for example, the methylamino group is part of a longer side chain containing a nucleophile.
Kinetic Studies of Reactions Involving Substituted Methylaminobenzoates
Kinetic studies provide quantitative insight into reaction mechanisms and the influence of substituents on reaction rates. For reactions involving substituted benzoates, such as saponification, the rate is highly dependent on the electronic nature of the substituents on the aromatic ring.
Studies on the saponification of substituted methyl benzoates have shown that electron-withdrawing groups generally increase the rate of reaction, while electron-donating groups decrease it. chegg.com This is because electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups reduce the electrophilicity of the carbonyl carbon.
For this compound, the -Cl and -COOCH₃ groups are electron-withdrawing and would be expected to accelerate the rate of saponification relative to unsubstituted methyl benzoate. However, the powerful electron-donating -NHCH₃ group would be expected to significantly decrease the rate. The net effect on the reaction rate would depend on the balance of these opposing electronic influences. High temperatures are often employed to facilitate the hydrolysis of sterically hindered or electronically deactivated esters. rsc.orgpsu.edu
Kinetic investigations of the transesterification of substituted phenyl benzoates have also been conducted, revealing that the reaction mechanism can be influenced by the nature of the leaving group and the substituents on the benzoyl moiety. researchgate.net Such studies often use Hammett plots to correlate reaction rates with substituent constants (σ), providing a linear free-energy relationship that helps to elucidate the transition state structure. researchgate.net
| Substituent Type (on Benzoate Ring) | Effect on Saponification Rate | Reason |
|---|---|---|
| Electron-Withdrawing (e.g., -NO₂, -Cl, -CN) | Increases rate | Increases electrophilicity of the carbonyl carbon, stabilizes the transition state. chegg.com |
| Electron-Donating (e.g., -NH₂, -OH, -CH₃) | Decreases rate | Decreases electrophilicity of the carbonyl carbon, destabilizes the transition state. lumenlearning.com |
Advanced Spectroscopic and Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
The ¹H NMR spectrum would confirm the presence of all protons and their respective chemical environments. The aromatic protons are expected to appear as distinct signals in the downfield region, with their splitting patterns revealing their coupling relationships. The methyl groups—one attached to the nitrogen (N-CH₃) and the other in the ester group (O-CH₃)—would appear as singlets in the upfield region. The presence of the electron-withdrawing chlorine atom at the C-5 position on the benzene (B151609) ring is anticipated to induce a downfield shift in the signals of adjacent aromatic protons compared to the non-chlorinated analogue.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons. The carbon atom bonded to the chlorine (C-5) would be directly influenced, and its chemical shift, along with the shifts of other carbons in the aromatic ring, would confirm the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 5-chloro-2-(methylamino)benzoate based on the analogue Methyl 2-(methylamino)benzoate
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| N-H | Broad singlet | - |
| Aromatic-H | Multiplets | - |
| O-CH₃ | Singlet | ~51 |
| N-CH₃ | Singlet | ~29 |
| Aromatic C-H | - | ~110-135 |
| Aromatic C-N | - | ~150 |
| Aromatic C-Cl | - | ~120-130 |
| Aromatic C-COO | - | ~110-120 |
| C=O | - | ~169 |
| Note: Data is inferred from known values for Methyl 2-(methylamino)benzoate and general substituent effects. Specific shifts will vary. |
Vibrational Spectroscopy Studies: Fourier Transform Infrared (FTIR) and Raman Techniques for Functional Group Analysis
Vibrational spectroscopy, including FTIR and Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational modes. Although a specific published spectrum for this compound was not located, the expected absorption bands can be predicted based on its known structure and data from similar compounds like N-methylanthranilic acid. nist.gov
The FTIR spectrum would prominently feature a sharp, strong absorption band for the carbonyl (C=O) stretching of the ester group, typically found around 1680-1720 cm⁻¹. The N-H stretching vibration of the secondary amine would appear as a single, medium-intensity band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹.
Other significant peaks include the C-N stretching of the aromatic amine (1250-1360 cm⁻¹), the C-O stretching of the ester (1100-1300 cm⁻¹), and C=C stretching bands within the aromatic ring (1450-1600 cm⁻¹). The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Predicted Characteristic FTIR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3300 - 3500 |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | Methyl Groups | 2850 - 2960 |
| C=O Stretch | Ester | 1680 - 1720 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| N-H Bend | Secondary Amine | 1500 - 1600 |
| C-N Stretch | Aromatic Amine | 1250 - 1360 |
| C-O Stretch | Ester | 1100 - 1300 |
| C-Cl Stretch | Aryl Halide | 600 - 800 |
| Note: These are approximate ranges for the expected functional groups. |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. A crystal structure for this compound has not been reported in the searched literature. However, the crystal structure of its close isomer, Methyl 2-amino-5-chlorobenzoate , offers valuable insights. nbinno.com
In the structure of Methyl 2-amino-5-chlorobenzoate, the molecule is nearly planar. nbinno.com This planarity is facilitated by an intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the ester, which forms a stable six-membered ring. nbinno.com It is highly probable that this compound would adopt a similar planar conformation, stabilized by the same type of intramolecular hydrogen bond involving its secondary amine. In the crystal lattice of the isomer, molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains. nbinno.com A similar packing arrangement could be anticipated for the target compound, although the presence of the additional methyl group on the nitrogen might introduce steric effects that could alter the specific packing geometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Probing
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The chromophore in this compound consists of the substituted benzene ring, which is a conjugated system. The presence of the methylamino (an electron-donating group) and the methyl ester (an electron-withdrawing group) substituents, along with the chlorine atom, influences the energy of the electronic transitions.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. The molecular formula for this compound is C₉H₁₀ClNO₂, which corresponds to a molecular weight of approximately 199.63 g/mol . chemscene.combldpharm.com
The mass spectrum would show a molecular ion peak (M⁺) at m/z 199. A characteristic feature for chlorine-containing compounds is the presence of an M+2 peak at m/z 201, with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. chemguide.co.uk
The fragmentation of the molecular ion is predictable based on the functional groups present. miamioh.edulibretexts.org Key fragmentation pathways would likely include:
Loss of a methoxy (B1213986) radical (·OCH₃): This would result in a significant fragment ion at m/z 168.
Loss of the entire methoxycarbonyl radical (·COOCH₃): This cleavage would produce an ion at m/z 140.
Loss of a chlorine radical (·Cl): This fragmentation would lead to an ion at m/z 164. nih.gov
These primary fragments can undergo further fragmentation, providing a detailed fingerprint for the molecule's structure.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 199/201 | [C₉H₁₀ClNO₂]⁺ | Molecular Ion (M⁺) |
| 168/170 | [M - OCH₃]⁺ | ·OCH₃ |
| 140/142 | [M - COOCH₃]⁺ | ·COOCH₃ |
| 164 | [M - Cl]⁺ | ·Cl |
| Note: Values are based on the ³⁵Cl isotope unless otherwise indicated. |
Computational Chemistry and Theoretical Modeling of Methyl 5 Chloro 2 Methylamino Benzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.
While specific DFT and ab initio studies focused exclusively on Methyl 5-chloro-2-(methylamino)benzoate are not detailed in the surveyed literature, these methods are standard for analyzing related molecular structures. dntb.gov.ua Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Density Functional Theory (DFT), a common and efficient alternative, calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. nih.gov
For similar aromatic compounds, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) to optimize the molecular geometry and determine key electronic properties. dntb.gov.uadntb.gov.ua These properties include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are crucial descriptors of chemical reactivity and kinetic stability. nih.gov The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. nih.gov
Molecular Electrostatic Potential (MEP) mapping is another valuable output from these calculations. MEP maps illustrate the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic or nucleophilic attack. nih.gov
Table 1: Key Electronic Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability; higher energy suggests greater reactivity towards electrophiles. nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability; lower energy suggests greater reactivity towards nucleophiles. nih.gov |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. nih.gov |
This table describes theoretical parameters that would be calculated for this compound in a typical DFT study.
Quantum chemical calculations are widely used to predict vibrational spectra (Infrared and Raman), which can aid in the structural characterization of a molecule. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This computed spectrum is often compared with experimental data to confirm structural assignments of observed vibrational bands. researchgate.net For instance, DFT calculations have been successfully used to assign the FT-IR and FT-Raman spectra for related molecules like methyl benzoate (B1203000). researchgate.net Such analysis would allow for the identification of characteristic vibrations in this compound, such as the C=O stretch of the ester group, the N-H bend of the amino group, and the various C-H and C-Cl vibrations associated with the substituted benzene (B151609) ring.
Table 2: Predicted Spectroscopic Data from Computational Modeling
| Spectroscopic Technique | Predicted Parameters | Purpose |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Assignment of functional groups and confirmation of molecular structure by comparing with experimental IR spectra. researchgate.net |
| Raman Spectroscopy | Raman scattering activities and frequencies. | Complements IR spectroscopy for a more complete vibrational analysis of the molecular backbone and functional groups. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H and ¹³C). | Prediction of the NMR spectrum to aid in the assignment of experimental peaks and confirm the connectivity of atoms. nih.gov |
This table outlines spectroscopic parameters that can be predicted for this compound using computational methods.
Molecular Modeling Studies for Reaction Pathway Analysis and Transition State Identification
Molecular modeling extends beyond static structures to explore the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, chemists can analyze reaction pathways, identify intermediate structures, and locate the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy, which governs the reaction rate.
While specific studies detailing the reaction pathways for this compound were not found, this type of analysis would be invaluable for optimizing its synthesis. For example, in the synthesis of related compounds like 2-amino-3-methyl-5-chlorobenzoic acid, a multi-step process involving nitration, reduction, and chlorination is used. google.com Theoretical modeling could elucidate the precise mechanism of each step, identify potential by-products, and suggest optimal reaction conditions. Similarly, it could be applied to understand the methylation of 2-amino-5-chlorobenzophenone (B30270) to form a related N-methylated product. google.com
In Silico Prediction of Chemical Transformations and Selectivity
In silico methods, particularly those leveraging machine learning and large datasets of known reactions, are emerging as powerful tools for predicting the outcomes of chemical transformations. For substituted aromatic compounds like this compound, a key challenge is predicting regioselectivity—that is, which position on the aromatic ring will react during functionalization.
Modern approaches may use graph-convolutional neural networks to predict site selectivity for various aromatic C-H functionalization reactions. mit.edu Such models learn from the electronic and steric features of a vast number of substrates to predict the most likely site of reaction, such as nitration, halogenation, or acylation. mit.edu For this compound, these in silico tools could predict the most probable position for further electrophilic aromatic substitution, taking into account the combined directing effects of the activating methylamino group, the deactivating chloro group, and the deactivating methyl ester group. This predictive capability is crucial for planning synthetic routes to more complex derivatives. mit.edu
Applications in Advanced Organic and Medicinal Chemistry
Role as a Key Intermediate in Pharmaceutical Synthesis
The structural framework of methyl 5-chloro-2-(methylamino)benzoate is embedded within numerous molecules designed for therapeutic applications. Its utility as a key intermediate stems from its capacity to undergo a range of chemical transformations, allowing for the efficient assembly of pharmacologically relevant scaffolds.
The "2-methylamino-5-chloro" motif is a known constituent in the synthesis of important pharmaceutical agents. For instance, the closely related compound 2-methylamino-5-chlorobenzophenone is a well-established intermediate in the preparation of drugs such as diazepam and estazolam google.com. This highlights the value of the core structure of this compound as a precursor for compounds with significant activity in the central nervous system. The presence of the chloro and methylamino groups on the benzene (B151609) ring is integral to the molecular framework of these and other bioactive compounds. Furthermore, derivatives of this structural class are used in the synthesis of complex benzimidazole-based drugs, such as l-methyl-2-[N-[4-(N-n-hexyloxycarbonylamidino) phenyl] aminomethyl]benzimidazol-5-yl-carboxylicacid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide, a compound with anticoagulant properties google.com.
The reactivity of the amine and ester functional groups in this compound allows it to be a foundational element in the construction of intricate drug scaffolds. It can be elaborated through various reactions to create larger, polyfunctional molecules. Patent literature demonstrates that intermediates with this core structure are pivotal in the multi-step synthesis of advanced benzimidazole (B57391) derivatives that require precise assembly of several molecular components google.com. The ability to selectively modify the molecule at its different reactive sites enables chemists to build complex libraries of compounds for screening and development.
Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds
One of the most significant applications of this compound is its use as a starting material for the synthesis of various nitrogen-containing heterocycles. These ring systems are ubiquitous in medicinal chemistry and are known to exhibit a wide range of biological activities. nih.govnih.gov
Quinazoline (B50416) and its oxidized form, quinazolinone, are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine (B1678525) ring. researchgate.net This scaffold is present in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net Derivatives of anthranilic acid, such as this compound, are classic precursors for these systems. researchgate.netopenmedicinalchemistryjournal.com The synthesis typically involves the reaction of the anthranilic acid derivative with a source of a one-carbon unit, such as formamide, or through a multi-step sequence involving amidation followed by cyclization to form the quinazolinone ring. researchgate.net The substituents on the initial anthranilic acid ring, in this case, the chloro and methylamino groups, become incorporated into the final quinazoline structure, influencing its chemical properties and biological activity.
Benzimidazole, which consists of a benzene ring fused to an imidazole (B134444) ring, is another "privileged scaffold" in medicinal chemistry, found in a variety of approved drugs. nih.gov The synthesis of benzimidazole derivatives can be achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. In a relevant synthetic strategy, the anthranilic acid core of this compound can be utilized. For example, a common method involves the condensation of an anthranilic acid with a substituted o-phenylenediamine, such as 4-chloro-o-phenylenediamine, under acidic conditions to yield a 2-substituted benzimidazole. researchgate.net This positions the substituted phenyl ring from the original anthranilic acid derivative at the 2-position of the newly formed benzimidazole.
The 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings are important five-membered heterocycles known for their metabolic stability and ability to act as bioisosteres for ester and amide groups. They are components of various compounds with anticancer and antimicrobial activities. nih.govresearchgate.net The synthesis of these heterocycles from this compound typically proceeds through an essential intermediate, the corresponding carbohydrazide (B1668358).
The process involves:
Hydrazide Formation: The methyl ester group of the starting material is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄) to form 5-chloro-2-(methylamino)benzoyl hydrazide.
Heterocycle Formation: This hydrazide is then the direct precursor for the five-membered ring.
For 1,3,4-Oxadiazoles: The hydrazide can be cyclized with various reagents. A common method is reacting it with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521), which, after acidification, yields the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. nih.gov
For 1,3,4-Thiadiazoles: Similarly, the carbohydrazide can be treated with a thiocarbonyl source, such as thiophosgene (B130339) or by reacting with carbon disulfide under different conditions, to facilitate the formation of the thiadiazole ring. iaea.org
This multi-step pathway demonstrates the utility of this compound in accessing a broader range of heterocyclic systems beyond simple fused rings.
Table of Heterocyclic Systems Derived from this compound Precursors
| Precursor Base | Target Heterocycle | General Synthetic Approach | Potential Applications |
| Anthranilic Acid Core | Quinazolinone | Condensation with one-carbon unit sources (e.g., formamide) followed by cyclization. researchgate.net | Anticancer, Antimicrobial, Anti-inflammatory nih.gov |
| Anthranilic Acid Core | Benzimidazole | Condensation with an o-phenylenediamine derivative. researchgate.net | Antiviral, Antifungal, Anticoagulant google.comnih.gov |
| Benzoyl Hydrazide | 1,3,4-Oxadiazole | Cyclization of the hydrazide intermediate with carbon disulfide or other cyclizing agents. nih.gov | Anticancer, Antimicrobial nih.govnih.gov |
| Benzoyl Hydrazide | 1,3,4-Thiadiazole | Cyclization of the hydrazide intermediate with a thiocarbonyl source. iaea.org | Antimicrobial, Antidiabetic researchgate.netiaea.org |
Contribution to the Synthesis of Agrochemicals and Specialty Chemicals
A comprehensive review of available scientific literature and patent databases did not yield specific examples or detailed research findings on the direct application of This compound in the synthesis of commercialized agrochemicals or a broad range of specialty chemicals.
While the structural motifs present in this compound—a substituted aniline (B41778) derivative—are common in biologically active molecules, and related compounds serve as important intermediates, the direct role of this specific isomer is not well-documented in the context of agrochemical development. For instance, the related compound, 2-amino-5-chloro-3-methylbenzoic acid, is a known key intermediate in the production of the insecticide chlorantraniliprole. However, this highlights the importance of specific isomeric substitution patterns for biological activity and synthetic utility, and no such role has been publicly established for this compound itself.
Similarly, its application in the synthesis of specialty chemicals is not prominently featured in the reviewed literature. Specialty chemicals often rely on unique building blocks for their synthesis, and while this compound possesses reactive sites that could theoretically be exploited, there is no significant body of research demonstrating its use for this purpose. The available information primarily consists of its availability from chemical suppliers, without detailing its downstream applications in these specific industrial sectors.
Further research and publication in this area would be necessary to fully characterize the potential contributions of this compound to the fields of agrochemistry and specialty chemical manufacturing.
Future Research Directions and Innovative Perspectives
Exploration of Novel Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity
The synthesis of substituted anthranilates like Methyl 5-chloro-2-(methylamino)benzoate often relies on traditional methods that can be improved in terms of yield, selectivity, and environmental impact. A significant future direction lies in the discovery and implementation of novel catalytic systems. Current synthesis routes for analogous compounds sometimes employ stoichiometric reagents or harsh conditions. For instance, the preparation of related aminobenzoic acids has involved chlorination with reagents like N-chlorosuccinimide or cyanuric chloride, which can be expensive and generate significant waste. patsnap.com
Future research should target the development of highly efficient and selective catalysts. Areas of exploration include:
Transition Metal Catalysis: Homogeneous and heterogeneous catalysts based on metals like palladium, copper, or zirconium could offer new pathways. For example, zirconium(IV) chloride has shown effectiveness in mediating three-component reactions to create complex heterocyclic systems, a strategy that could be adapted for the efficient synthesis of N-substituted anthranilates. nih.govresearchgate.net
Molecular Sieves: Zeolites and other molecular sieves, particularly those with high silica (B1680970) to alumina (B75360) ratios, present an opportunity for shape-selective catalysis. These materials can act as solid acid catalysts, promoting methylation and other reactions with high selectivity and the benefit of being easily separable and reusable, as demonstrated in the synthesis of 2-methylamino-5-chlorobenzophenone. google.com
Biocatalysis: The use of enzymes could provide unparalleled selectivity under mild reaction conditions, reducing the formation of byproducts and minimizing environmental impact.
| Catalytic System | Potential Advantages | Research Focus |
| Zirconium(IV) Chloride | High efficiency in multicomponent reactions, Lewis acidity. nih.govresearchgate.net | Adaptation for N-alkylation of aminobenzoates. |
| High-Silica Zeolites | Reusability, high selectivity, environmental friendliness. google.com | Optimization of catalyst structure for specific substrate recognition. |
| Enzymes (Biocatalysis) | High stereoselectivity and regioselectivity, mild reaction conditions. | Screening for and engineering of suitable hydrolases or transferases. |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
To meet potential industrial demand, the transition from traditional batch processing to continuous flow chemistry is a critical research avenue. mdpi.com Flow chemistry offers numerous advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater consistency. mdpi.comcam.ac.uk
The integration of flow reactors with automated platforms can lead to a highly streamlined and efficient manufacturing process. dntb.gov.uanih.gov Key areas for development include:
Reactor Design: Designing and optimizing microreactors or packed-bed reactors specifically for the synthesis steps, such as the N-methylation of Methyl 5-chloro-2-aminobenzoate or its precursors.
Automated Control: Implementing automated systems for real-time monitoring and control of reaction parameters like temperature, pressure, flow rate, and stoichiometry. beilstein-journals.org This allows for rapid process optimization and ensures high fidelity and reproducibility. nih.gov
Downstream Processing: Integrating in-line separation, purification, and analysis modules to create a seamless "synthesis-to-product" workflow, minimizing manual handling and potential for contamination.
Such automated flow systems would not only facilitate scalable production but also enable rapid exploration of reaction conditions and library synthesis for derivatization studies. cam.ac.uk
| Parameter | Batch Synthesis | Flow Chemistry |
| Scalability | Difficult, requires redesign of equipment. | Straightforward, by extending operation time or "numbering-up" reactors. |
| Safety | Higher risk with large volumes of hazardous reagents. | Smaller reaction volumes at any given time enhance safety. mdpi.com |
| Process Control | Less precise, potential for temperature/concentration gradients. | Precise control over temperature, pressure, and mixing. cam.ac.uk |
| Reproducibility | Can vary between batches. | High consistency and reproducibility. dntb.gov.ua |
Expansion of Derivatization Strategies for Diverse Functional Materials and Probes
This compound serves as a valuable scaffold for creating a diverse range of more complex molecules. Future research should systematically explore derivatization at its key functional groups—the secondary amine, the methyl ester, and the chlorinated aromatic ring—to generate novel functional materials and chemical probes.
Potential derivatization strategies include:
N-Functionalization: The secondary amine provides a reactive site for acylation, alkylation, or arylation to produce a wide array of amides and tertiary amines. These derivatives could be explored for applications in medicinal chemistry, as many biologically active compounds contain the N-acylanthranilate or related motifs.
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid chlorides. These transformations open pathways to polymers, macrocycles, and other materials where the carboxylic acid functionality is a key linking group.
Aromatic Ring Substitution: While more challenging, further substitution on the aromatic ring via electrophilic or nucleophilic aromatic substitution could introduce additional functional groups, tuning the electronic and steric properties of the molecule for specific applications, such as in the development of dyes or molecular sensors.
The creation of a library of derivatives based on the this compound core would expand its utility far beyond its current role as a synthetic intermediate.
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Process Optimization
To support the development of novel catalytic systems and the implementation of flow chemistry, the use of advanced spectroscopic techniques for real-time, in-situ reaction monitoring is indispensable. Process Analytical Technology (PAT) provides a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters, enabling more efficient process optimization. mdpi.com
Applicable techniques for monitoring the synthesis of this compound include:
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can provide molecular-level information, allowing for the tracking of reactant consumption, intermediate formation, and product generation in real-time. mdpi.com The use of flow cells, such as the ReactIR™, can be seamlessly integrated into continuous flow setups. cam.ac.uk
Fluorescence Spectroscopy: This highly sensitive, non-invasive technique is effective for monitoring fluorescent reactants or products, even at very low concentrations. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop and flow NMR spectroscopy are powerful tools for obtaining detailed structural information during a reaction, helping to identify intermediates and byproducts without the need for sample extraction.
By integrating these analytical tools directly into the reaction vessel or flow path, researchers can rapidly identify optimal reaction conditions, ensure process stability, and maintain high product quality. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-chloro-2-(methylamino)benzoate, and what reagents are critical for its preparation?
- Methodological Answer : The compound is typically synthesized via a multi-step process. One approach involves the esterification of 5-chloro-2-(methylamino)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, nucleophilic substitution on methyl 5-chloro-2-fluorobenzoate with methylamine can yield the target compound. Key reagents include methylamine (gas or aqueous solution) and catalysts like triethylamine to enhance reactivity. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the methylamino (-NHCH₃) and ester (-COOCH₃) groups. The aromatic protons and carbons can be resolved using deuterated solvents like DMSO-d₆ or CDCl₃ .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch of the ester) and ~3300 cm⁻¹ (N-H stretch of methylamino) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 214.05 (calculated for C₉H₁₀ClNO₂) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : The compound may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight containers. Dispose of waste via halogenated organic solvent disposal protocols. Refer to SDS data for specific hazards (e.g., acute toxicity data in ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Temperature Control : Conduct the amination step at 0–5°C to minimize side reactions (e.g., over-alkylation).
- Catalyst Screening : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance methylamine solubility in organic solvents .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction kinetics compared to non-polar solvents.
- Yield Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and optimize quenching times .
Q. How can contradictions in reported NMR data for this compound be resolved?
- Methodological Answer : Discrepancies in chemical shifts (e.g., aromatic proton assignments) often arise from solvent effects or impurities. To resolve:
- Crystallographic Validation : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation. For example, bond angles and torsion angles can clarify substituent positions .
- Deuterated Solvent Comparison : Record NMR in multiple solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
Q. What role does this compound play in medicinal chemistry, particularly in receptor antagonist design?
- Methodological Answer : The methylamino and ester groups make it a versatile intermediate for synthesizing dopamine D2 and serotonin 5-HT3 receptor antagonists. For example, coupling with substituted benzodiazepines (e.g., diazepam analogs in ) can yield dual-action antiemetic agents. Structure-activity relationship (SAR) studies focus on modifying the chloro and methylamino groups to enhance binding affinity .
Q. How can impurities like 5-chloro-2-methylaminobenzophenone be identified and removed during synthesis?
- Methodological Answer :
- Analytical Techniques : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Compare retention times with reference standards (e.g., lists benzophenone derivatives as common byproducts) .
- Purification Strategies : Employ recrystallization from ethanol/water mixtures or preparative TLC to isolate the target compound from benzophenone impurities .
Data Highlights
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
